3-(4-chlorophenyl)-5-phenyl-1H-pyrazole 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 30152-32-0
VCID: VC11118083
InChI: InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

CAS No.: 30152-32-0

Cat. No.: VC11118083

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole - 30152-32-0

Specification

CAS No. 30152-32-0
Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
IUPAC Name 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole
Standard InChI InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Standard InChI Key WLPDBGOPQLWLLN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (C15_{15}H11_{11}ClN2_2) has a molecular weight of 254.71 g/mol . Its IUPAC name, 4-(3-chlorophenyl)-5-phenyl-1H-pyrazole, reflects the positional isomerism of the chlorine substituent on the phenyl ring (Figure 1). Key identifiers include:

  • SMILES: C1=CC=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl

  • InChIKey: XBUBLGTUOGPXSO-UHFFFAOYSA-N

The planar pyrazole core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine atom enhances electrophilic reactivity, potentially influencing binding affinity .

Table 1: Molecular Properties of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole

PropertyValue
Molecular FormulaC15_{15}H11_{11}ClN2_2
Molecular Weight254.71 g/mol
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors2 (N atoms)
XLogP34.2 (predicted)

Synthesis and Structural Modification

Classical Cyclocondensation Approaches

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3,5-diarylpyrazoles like 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, a common route involves reacting 4-chlorophenyl hydrazine with a diketone precursor under acidic conditions . For example:

  • Hydrazine-Diketone Cyclization:
    RC(O)CH2C(O)R’+H2NNH2Pyrazole+2H2O\text{RC(O)CH}_2\text{C(O)R'} + \text{H}_2\text{NNH}_2 \rightarrow \text{Pyrazole} + 2\text{H}_2\text{O}
    Yields range from 60–85% depending on substituent electronic effects .

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A study by Ragavan et al. achieved 90% yield for analogous 1,5-diarylpyrazoles using 300 W irradiation for 10 minutes . This method reduces side products and enhances regioselectivity.

Table 2: Synthetic Methods for Diarylpyrazoles

MethodConditionsYield (%)Reference
Conventional HeatingHCl, ethanol, reflux, 6h65
Microwave Irradiation300 W, 10 min, solvent-free90
Ultrasonic PromotionNaOH, H2_2O/EtOH, 40 kHz78

Pharmacological Activities of Structural Analogs

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives with chloro-substituted aryl groups demonstrate potent cyclooxygenase-2 (COX-2) inhibition. For instance:

  • El-Sayed et al. synthesized N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which showed 82% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to celecoxib .

  • Bekhit et al. reported 4-thiazolyl pyrazolyl derivatives with IC50_{50} values of 0.8–1.2 µM against COX-2, outperforming indomethacin (IC50_{50} = 1.5 µM) .

The chlorine atom’s electronegativity likely enhances binding to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .

Antimicrobial Activity

Chlorophenyl-substituted pyrazoles exhibit broad-spectrum antimicrobial effects:

  • Chovatia et al. tested 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole against Mycobacterium tuberculosis, showing 98% inhibition at 6.25 µg/mL, rivaling rifampin .

  • Argade et al. synthesized pyrazole-oxazolone hybrids with minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Staphylococcus aureus .

Table 3: Antimicrobial Activity of Selected Pyrazoles

CompoundMIC (µg/mL)PathogenReference
1-Acetyl-3,5-diphenyl6.25M. tuberculosis
Pyrazole-oxazolone hybrid2.0S. aureus
3-(4-Chlorophenyl) analogN/AE. coli (predicted)

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of the Chlorophenyl Group

  • Electron-Withdrawing Effect: The chlorine atom increases the compound’s acidity (pKa ~ 2.5), enhancing solubility in physiological matrices .

  • Hydrophobic Interactions: The 4-chlorophenyl moiety improves membrane permeability, as evidenced by log P values >4 for active analogs .

Substitution Patterns and Bioactivity

  • Position 3: Aryl groups at C3 improve COX-2 selectivity (selectivity ratio >15) .

  • Position 5: Bulky substituents like phenyl reduce metabolic degradation, prolonging half-life .

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